6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]
Description
6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] is a spirocyclic compound featuring a thiane (sulfur-containing six-membered ring) fused to a dihydrothieno[3,2-c]pyridine scaffold. The spiro junction connects the two rings via a single carbon atom, creating a rigid three-dimensional structure. The thieno[3,2-c]pyridine moiety is a bicyclic system combining thiophene and pyridine, with partial hydrogenation (6',7'-dihydro) likely improving solubility and bioavailability .
Properties
Molecular Formula |
C11H15NS2 |
|---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,4'-thiane] |
InChI |
InChI=1S/C11H15NS2/c1-5-12-11(3-7-13-8-4-11)9-2-6-14-10(1)9/h2,6,12H,1,3-5,7-8H2 |
InChI Key |
OMKKAIQRXMRDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCSCC2)C3=C1SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Intermediates
A common approach to synthesizing the spiro compound is through the intermediate 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. These intermediates can be prepared by:
- Condensation of 2-thiophene ethylamine with formaldehyde in aqueous media at 50-55 °C for 20-30 hours to form imines.
- Extraction and purification of imines using dichloroethane and washing with saturated saline.
- Cyclization and salt formation by treatment with ethanolic hydrogen chloride (25-30%) at 65-75 °C for 4-8 hours, followed by activated carbon treatment and crystallization at low temperature (0-5 °C).
This method benefits from mild reaction conditions, relatively simple processing, and the use of inexpensive, readily available raw materials. It is also amenable to scale-up for industrial production due to low pollution and no need for gaseous hydrogen chloride.
Spirocyclization to Form the Final Compound
The spiro linkage between the thiane and thieno[3,2-c]pyridine rings is typically formed by intramolecular cyclization reactions. These may involve:
- Nucleophilic attack of a sulfur atom in a thiane ring precursor on an electrophilic site in the thieno[3,2-c]pyridine intermediate.
- Controlled reaction conditions to favor spiro formation over polymerization or side reactions.
- Use of specific catalysts or reagents to facilitate ring closure and achieve high purity of the spiro compound.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Imines formation | 2-thiophene ethylamine, formaldehyde, water | 50-55 | 20-30 | Stirred reaction, extraction with dichloroethane |
| Cyclization and salt formation | Ethanolic HCl (25-30%), water, activated carbon | 65-75 | 4-8 | Followed by cooling to 0-5 °C for crystallization |
| Spirocyclization | Intramolecular ring closure reagents/catalysts | Variable | Variable | Conditions optimized for yield and purity |
- Extraction with organic solvents such as dichloroethane to separate intermediates.
- Washing with saturated saline to remove impurities.
- Activated carbon treatment to remove colored impurities.
- Crystallization at low temperature to obtain pure hydrochloride salts.
- Drying under vacuum or oven drying to yield the final compound as a solid.
- The mass ratios of reagents during imine formation and cyclization are critical for yield and purity. For example, the optimal mass ratio of water, formaldehyde, and 2-thiophene ethylamine is approximately 200:52:127.
- For cyclization, the mass ratio of imines, ethanolic hydrogen chloride, water, and activated carbon is optimized around 139:500:50:3.
- The multi-step process avoids the use of hazardous gases and minimizes waste acid generation, making it environmentally favorable.
- The spiro compound's synthesis benefits from the use of mild temperatures and prolonged reaction times to ensure complete conversion and high selectivity.
| Preparation Stage | Key Reagents | Conditions | Outcome | Advantages |
|---|---|---|---|---|
| Imines formation | 2-thiophene ethylamine, formaldehyde, water | 50-55 °C, 20-30 h | Formation of imine intermediate | Mild conditions, high yield |
| Extraction and purification | Dichloroethane, saturated saline | Room temperature | Purified imine | Efficient impurity removal |
| Cyclization and salt formation | Ethanolic HCl, water, activated carbon | 65-75 °C, 4-8 h | Formation of tetrahydrothieno[3,2-c]pyridine hydrochloride | Simple process, scalable |
| Spirocyclization | Intramolecular cyclization reagents | Variable | Formation of spiro compound | High specificity, pure product |
The preparation of 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] is achieved through a carefully controlled multi-step synthetic route involving the formation of tetrahydrothieno[3,2-c]pyridine intermediates followed by spirocyclization. The process employs mild reaction conditions, readily available reagents, and environmentally considerate methods. Optimization of reagent ratios and purification steps ensures high purity and yield, supporting the compound's potential applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[thiane-4,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thieno[3,2-c]pyridine structures exhibit significant biological activities. Preliminary studies suggest that 6',7'-dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] may possess similar bioactive properties, potentially acting against various bacterial strains. Notably:
- It has shown activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin in in vitro assays.
- Interaction studies reveal that this compound may interact with various biological targets, which can be assessed using techniques such as molecular docking and binding affinity studies.
Applications in Medicinal Chemistry
The unique structure of 6',7'-dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] makes it a candidate for various applications in medicinal chemistry:
- Antibacterial Agents : Its potential to act against resistant bacterial strains positions it as a promising candidate for new antibiotic development.
- Antifungal Treatments : Similar compounds have shown antifungal properties, suggesting a potential application in treating fungal infections.
- Therapeutic Targeting : The compound's interaction with specific biological pathways may allow for targeted therapies in diseases where these pathways are dysregulated.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique properties of 6',7'-dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]. Below is a summary table highlighting some related compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine | Structure | Antibacterial activity comparable to Gatifloxacin |
| Thiazolo[3,2-a]pyridines | Structure | Known for diverse biological activities |
| Spiro[indole-pyridine derivatives] | Structure | Exhibits neuroprotective effects |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 6',7'-dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]. For instance:
- A study demonstrated its antibacterial efficacy against strains resistant to common antibiotics.
- Another investigation focused on its potential antifungal properties in vitro against Candida species.
These findings underscore the therapeutic potential of this compound and warrant further exploration through clinical trials and additional research.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[thiane-4,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Spirocyclic Analogues with Different Core Rings
- N-Benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]: This analogue replaces the thiane ring with a piperidine (nitrogen-containing six-membered ring) and thieno[3,2-c]pyran. It targets MmpL3, a transporter critical for mycolic acid synthesis in Mycobacterium tuberculosis.
- These derivatives are noted for stringent safety protocols due to flammability (H220) and toxicity (H300), suggesting distinct physicochemical properties compared to the thiane-based compound .
Non-Spiro Thieno[3,2-c]pyridine Derivatives
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine quinolines: Fully hydrogenated analogues exhibit antibacterial activity, likely due to improved membrane penetration. However, reduced aromaticity may diminish interactions with planar binding sites (e.g., DNA topoisomerases) compared to the partially hydrogenated spiro compound .
- Thieno[3,2-c]pyridine-2-carboxylates: These derivatives, such as alkyl thieno[3,2-c]quinoline-2-carboxylates, show anticancer activity via kinase inhibition. Substituents like carboxylates introduce polarity, differing from the spiro compound’s lipophilic thiane ring .
Functionalized Spiro-Thieno[3,2-c]pyridines
- Sulfonyl-Substituted Spiro Derivatives: Compounds with a 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-sulfonyl group exhibit potent antimicrobial activity against Staphylococcus aureus and Candida albicans. The sulfonyl group enhances hydrogen bonding and electrostatic interactions, a feature absent in the parent spiro compound .
Biological Activity
6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This spiro compound, characterized by its thiane and thieno moieties, presents opportunities for various medicinal applications.
- Molecular Formula : CHN S
- Molecular Weight : 225.37 g/mol
- CAS Number : 1935931-49-9
| Property | Value |
|---|---|
| Molecular Formula | CHN S |
| Molecular Weight | 225.37 g/mol |
| CAS Number | 1935931-49-9 |
Anticancer Potential
Investigations into spirocyclic compounds have revealed their ability to inhibit cancer cell proliferation. The spirooxindole scaffold has been particularly noted for its interactions with the p53-MDM2 pathway, which is crucial in cancer biology. Although direct studies on this specific compound are scarce, the structural similarities to known anticancer agents warrant further investigation.
Neuroprotective Effects
Some derivatives of thieno-pyridine compounds have shown neuroprotective effects in preclinical models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. The potential for 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] to exhibit similar neuroprotective properties remains an area for future research.
Study on Thieno Derivatives
A study published in the Journal of Medicinal Chemistry explored various thieno derivatives for their biological activities. Compounds similar to 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] were evaluated for their ability to inhibit bacterial growth and showed promising results against multiple strains.
Table 2: Biological Activity of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
